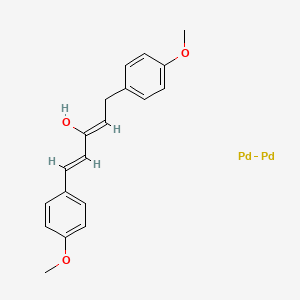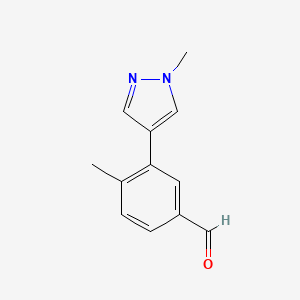
N-(1-methoxybutan-2-yl)thian-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methoxybutan-2-yl)thian-3-amine is a chemical compound with the molecular formula C10H21NOS. It is primarily used in industrial and scientific research applications. This compound is not intended for medical or clinical use in humans or animals .
Vorbereitungsmethoden
The synthesis of N-(1-methoxybutan-2-yl)thian-3-amine involves several steps, typically starting with the appropriate thian-3-amine precursor. The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
N-(1-methoxybutan-2-yl)thian-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-(1-methoxybutan-2-yl)thian-3-amine is used in a variety of scientific research applications. In chemistry, it is used as a reagent in organic synthesis. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, it is used in preclinical research to study its potential effects and mechanisms of action. In industry, it is used in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of N-(1-methoxybutan-2-yl)thian-3-amine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
N-(1-methoxybutan-2-yl)thian-3-amine can be compared to other similar compounds, such as N-(1-methoxybutan-2-yl)thiolan-3-amine and N-(1-methoxybutan-2-yl)thietan-3-amine. These compounds share similar structural features but may differ in their chemical properties and reactivity. The uniqueness of this compound lies in its specific molecular structure, which can influence its behavior in various chemical and biological contexts .
Eigenschaften
Molekularformel |
C10H21NOS |
|---|---|
Molekulargewicht |
203.35 g/mol |
IUPAC-Name |
N-(1-methoxybutan-2-yl)thian-3-amine |
InChI |
InChI=1S/C10H21NOS/c1-3-9(7-12-2)11-10-5-4-6-13-8-10/h9-11H,3-8H2,1-2H3 |
InChI-Schlüssel |
HZSNFNLAGQOJLR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(COC)NC1CCCSC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,6-diamino-N-[4-(5-amino-6,8-difluoro-7-methyl-4-oxochromen-2-yl)-2-fluorophenyl]hexanamide](/img/structure/B12086194.png)

![2-[4-(Methoxymethyl)piperidin-1-yl]acetonitrile](/img/structure/B12086204.png)




![2-(3-Chloro-2-methylpropyl)bicyclo[2.2.1]heptane](/img/structure/B12086228.png)
![3-Chloro-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}benzaldehyde](/img/structure/B12086234.png)

